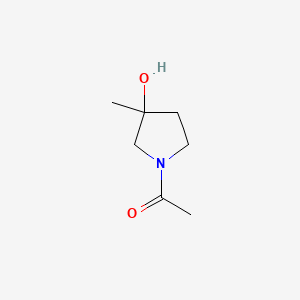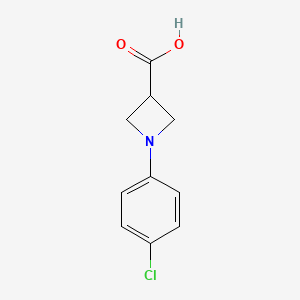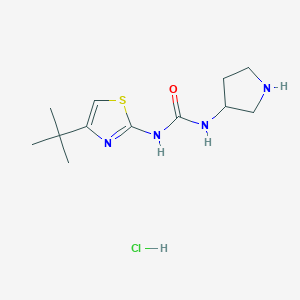![molecular formula C8H5BrN2O2 B1452427 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid CAS No. 1190314-17-0](/img/structure/B1452427.png)
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
Descripción general
Descripción
“3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play a significant role in cancer therapy as they target the FGFR signaling pathway, which is essential in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .
Aplicaciones Científicas De Investigación
Cancer Therapeutics: FGFR Inhibition
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in tumor development across various cancer types, including breast, lung, and liver cancers. Derivatives of this compound, such as compound 4h, have shown significant inhibitory activity against FGFR1–4, making them promising candidates for cancer therapy .
Antiproliferative Agents
These derivatives also exhibit antiproliferative activity against cancer cells. For instance, compound 4h has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests potential applications in developing treatments that prevent cancer cell growth.
Anti-Metastatic Applications
The ability of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid derivatives to inhibit cell migration and invasion is particularly valuable in combating metastasis . Compound 4h’s impact on reducing the migration and invasion abilities of 4T1 cells highlights its potential role in preventing the spread of cancer.
Diabetes Management
In the realm of metabolic disorders, certain pyrrolopyridine derivatives have been found to reduce blood glucose levels, which can be beneficial in the management of diabetes and related conditions such as hyperglycemia and insulin resistance .
Biotechnology Research
The compound’s derivatives serve as a scaffold for biotechnology research , particularly in the design of new molecular entities targeting various biological pathways . Their modifiable structure allows for the development of novel compounds with specific biological activities.
Chemical Synthesis
In chemical synthesis, 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid is used as a building block for creating complex molecules. Its reactivity and structural motif make it a valuable component in synthetic chemistry for constructing pharmacologically active compounds .
Mecanismo De Acción
The mechanism of action of “3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid” is likely related to its inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Propiedades
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHZKMNKZGVAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)
